6-Propoxy-1,3-Benzothiazol-2-amin

Übersicht

Beschreibung

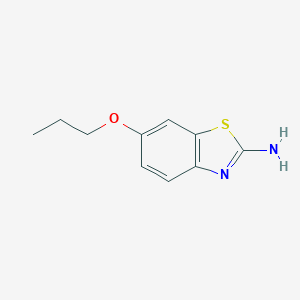

6-Propoxybenzothiazol-2-amine is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Propoxybenzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Propoxybenzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielles Potenzial

Benzothiazol-Derivate, einschließlich „6-Propoxy-1,3-Benzothiazol-2-amin“, haben ein signifikantes antibakterielles Potenzial gezeigt . Sie hemmen verschiedene bakterielle Enzyme wie Dihydroorotase, DNA-Gyrase, Uridindiphosphat-N-Acetyl-Enolpyruvylglucosaminreduktase (MurB), Peptiddeformylase, Aldosereduktase, Casdihydrofolatreduktase, Enoylacyl-Carrier-Protein-Reduktase, Dialkylglycindecarboxylase, Dehydrosqualensynthase, Dihydropteroatsynthase und Tyrosinkinase . Dies macht sie zu vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika.

Antimikrobielle Eigenschaften

Die antimikrobiellen Eigenschaften von Benzothiazol-Derivaten wurden gegen verschiedene Bakterien und Pilze untersucht . Diese Verbindungen haben Aktivität gegen grampositive Bakterien (Staphylococcus aureus), gramnegative Bakterien (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) und Pilze (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus und Penicillium citrinum) gezeigt .

Antikrebsaktivität

Benzothiazol-Derivate haben sich als potenzielle Antikrebsmittel gezeigt . Eine Verbindung, bekannt als Phortress (NSC 710305), hat Aktivität gegen Brusttumoren gezeigt, unabhängig vom Östrogenrezeptorstatus, sowie gegen Eierstock-, Nieren-, Lungen- und Darmkrebszellen .

Antiepileptische Aktivität

Einige Benzothiazol-Derivate wurden synthetisiert und experimentell auf ihre antiepileptische Aktivität untersucht . Diese Verbindungen wurden im maximalen Elektroschocktest getestet .

Entzündungshemmende Eigenschaften

Benzothiazol-Derivate sind bekannt dafür, entzündungshemmende Eigenschaften zu zeigen . Sie werden zur Behandlung von rheumatischen Erkrankungen, rheumatoider Arthritis und Osteoarthritis eingesetzt

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

Benzothiazole derivatives have been known to affect the biosynthesis of prostaglandins, which are derived from arachidonic acid . This can lead to anti-inflammatory effects .

Result of Action

Benzothiazole derivatives have been known to exhibit anti-inflammatory and analgesic activities .

Biologische Aktivität

6-Propoxybenzothiazol-2-amine (CAS No. 14372-64-6) is an organic compound characterized by a benzothiazole ring system, which is known for its diverse biological activities. The compound's structure includes a propoxy group at the 6-position and an amino group at the 2-position, which significantly influence its solubility and biological interactions. This article explores the biological activity of 6-propoxybenzothiazol-2-amine, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 6-propoxybenzothiazol-2-amine is C₁₀H₁₂N₂OS. The presence of the propoxy group enhances its solubility in organic solvents, which is crucial for its interaction with biological targets. The compound's structural features contribute to its reactivity and biological efficacy.

Pharmacological Activity

Research has demonstrated that 6-propoxybenzothiazol-2-amine exhibits several pharmacological activities:

-

Anti-Tubercular Activity :

- Study Findings : In a study evaluating various benzothiazole derivatives for their anti-tubercular properties, 6-propoxybenzothiazol-2-amine showed significant inhibition against Mycobacterium tuberculosis compared to standard reference drugs. The synthesis involved multiple pathways including diazo-coupling and microwave irradiation, leading to derivatives with enhanced bioactivity.

-

Anti-Inflammatory and Analgesic Effects :

- Research Insights : The compound has been synthesized and tested for anti-inflammatory and analgesic activities. Results indicated that it possesses significant effects in reducing inflammation and pain, potentially through the modulation of inflammatory pathways.

-

Metal Chelation :

- Mechanism : 6-propoxybenzothiazol-2-amine acts as a ligand forming metal chelates with bivalent metal ions such as cobalt, nickel, copper, and zinc. This property is essential for its application in medicinal chemistry and materials science.

The mechanisms by which 6-propoxybenzothiazol-2-amine exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or bacterial metabolism.

- Metal Ion Interaction : By chelating metal ions, the compound can alter metal-dependent enzymatic reactions, which may contribute to its anti-tubercular activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-propoxybenzothiazol-2-amine, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-6-methoxybenzothiazole | C₈H₈N₂OS | Contains a methoxy group; studied for neuroprotective effects. |

| Benzothiazole | C₇H₅NS | Base structure; known for antimicrobial properties. |

| 2-Amino-benzothiazole | C₇H₈N₂S | Lacks the propoxy group; used in various biological studies. |

The presence of the propoxy group in 6-propoxybenzothiazol-2-amine enhances its solubility and may influence its biological activity compared to other derivatives.

Case Studies

Several case studies have highlighted the biological efficacy of benzothiazole derivatives:

-

Anti-Tubercular Study :

- A recent study synthesized various benzothiazole derivatives, including 6-propoxybenzothiazol-2-amine, demonstrating improved inhibition against M. tuberculosis compared to established treatments.

-

Analgesic Activity Assessment :

- In an experimental model assessing pain relief, compounds similar to 6-propoxybenzothiazol-2-amine showed significant analgesic effects, suggesting potential use in pain management therapies.

Eigenschaften

IUPAC Name |

6-propoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-5-13-7-3-4-8-9(6-7)14-10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWBDYBQSKYQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162528 | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14372-64-6 | |

| Record name | 6-Propoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14372-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014372646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-propoxybenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.